

Technical Specification & Application Guide: L-Tyrosine-d7

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Compound of Interest

Compound Name: L-TYROSINE (D7)

Cat. No.: B1579883

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CAS: 130551-49-4 | Labeling: Ring-d4,

-d1,

-d2

Executive Summary

This technical guide outlines the quality specifications, procurement strategies, and experimental application of L-Tyrosine-d7 (L-Tyr-d7). As a stable isotope-labeled internal standard (SIL-IS), L-Tyr-d7 is the gold standard for the absolute quantification of tyrosine and its downstream catecholamine metabolites (dopamine, norepinephrine, epinephrine) via LC-MS/MS.

Unlike lower-order isotopologues (e.g., d2 or d4), the +7 Da mass shift of L-Tyr-d7 provides a distinct spectral window that eliminates isotopic overlap from naturally occurring

C isotopes in biological matrices, ensuring high-precision quantitation in proteomic turnover studies and clinical metabolomics.

Part 1: Chemical Identity & Isotopic Architecture

To ensure scientific integrity, one must distinguish between exchangeable and non-exchangeable deuteration. L-Tyr-d7 refers to the substitution of the seven non-exchangeable carbon-bound protons.

- Chemical Formula:

[1]

- Molecular Weight: ~188.23 g/mol (vs. ~181.19 g/mol for unlabeled L-Tyrosine)
- Labeling Pattern:
 - Aromatic Ring: Positions 2, 3, 5, 6 (4 Deuteriums)
 - Side Chain (α-carbon): 2 Deuteriums
 - Side Chain (β-carbon): 1 Deuterium

Critical Insight: Protons on the amine (

), carboxyl (

), and phenolic hydroxyl (

) groups are not labeled in standard d7 preparations because they rapidly exchange with solvent protons (

) during LC-MS ionization.

Part 2: Critical Quality Attributes (CQAs)

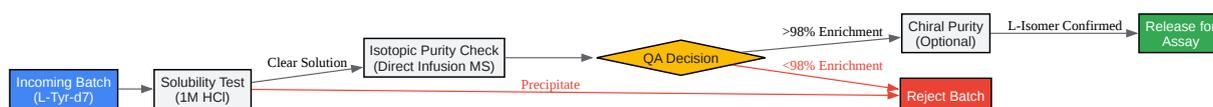
When qualifying a supplier for analytical or GMP applications, the following specifications are non-negotiable.

Table 1: Technical Specification Matrix

Parameter	Specification Threshold	Rationale for Researchers
Isotopic Enrichment	atom D	Prevents "M-1" signal contribution to the native analyte channel, which causes under-quantification.
Chemical Purity	(HPLC/NMR)	Impurities (e.g., D-Tyrosine enantiomer) can co-elute and distort chiral separations.
Chiral Purity	L-Isomer	Critical for enzymatic studies; D-Tyrosine is biologically inactive in most mammalian pathways.
Solubility Profile	Clear in 1M HCl or dilute NaOH	L-Tyrosine is notoriously insoluble in neutral water (~0.45 g/L).
Form	Crystalline Powder	Hygroscopic nature requires storage under desiccant at -20°C.

Part 3: Supplier Qualification & QA Workflow

The following diagram illustrates the decision logic for validating incoming L-Tyr-d7 batches before introducing them into a regulated workflow.



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Figure 1: Quality Assurance decision tree for validating stable isotope standards prior to analytical use.

Part 4: Experimental Application (LC-MS/MS)

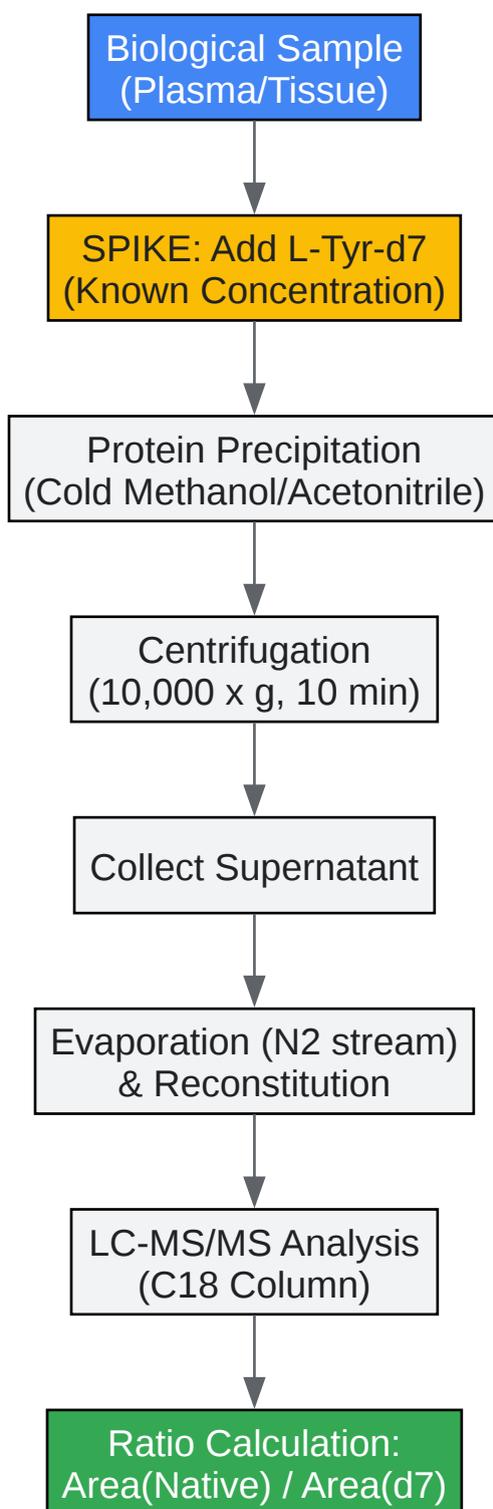
The "Deuterium Effect" Challenge

Expert Insight: Deuterated compounds are slightly more lipophilic than their protium counterparts. In Reverse Phase Liquid Chromatography (RPLC), L-Tyr-d7 may elute slightly earlier (0.05 – 0.1 min) than native L-Tyrosine.

- Mitigation: Ensure the MRM (Multiple Reaction Monitoring) window is wide enough to capture both peaks. Do not rely solely on retention time matching; use the mass transition.

Workflow Visualization: Internal Standard Spiking

This workflow ensures that extraction variability is fully normalized by the internal standard.



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Figure 2: Standardized workflow for absolute quantification using L-Tyr-d7 as an internal standard.

Part 5: Detailed Methodology

Protocol: Preparation of L-Tyr-d7 Stock Solutions

Note: L-Tyrosine is notoriously difficult to dissolve in neutral aqueous buffers.

- Primary Stock (1 mg/mL):
 - Weigh 1.0 mg of L-Tyrosine-d7.
 - Add 100 μ L of 1M HCl. Vortex until fully dissolved (solution must be clear).
 - Dilute to 1.0 mL with HPLC-grade water.
 - Storage: -20°C in amber glass vials (stable for 6 months).
- Working Standard (10 μ g/mL):
 - Dilute Primary Stock 1:100 in 0.1% Formic Acid/Water.
 - Usage: Spike this solution into samples before extraction.

LC-MS/MS Parameters (Example)

- Ionization: ESI Positive Mode ()
- Transitions:
 - Native L-Tyrosine:
(Loss of formic acid)
 - L-Tyrosine-d7:
(Equivalent loss, +7 Da shift)
- Column: C18 or HILIC (HILIC is preferred for polar amino acids to improve retention).

Part 6: Troubleshooting & Senior Scientist Notes

- **Isobaric Interference:** If you observe a signal in the d7 channel in a blank sample, check for "cross-talk" or impurities. However, the +7 Da shift is usually sufficient to avoid overlap with the M+1 or M+2 isotopes of native tyrosine.
- **H/D Back-Exchange:** Do not use as a solvent for the stock solution if you intend to store it for long periods, as the exchangeable protons (OH, NH₂) are already dynamic. The d7 label on the carbon backbone is stable and will not exchange with water.
- **Racemization:** Avoid prolonged heating (>60°C) during the dissolution or evaporation steps, as this can induce partial racemization to D-Tyrosine-d7, potentially splitting your chromatographic peak if using a chiral column.

References

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Sources

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